Diisopropyl sulfate

Organic Synthesis Alkylation Steric Effects

Diisopropyl sulfate (DIPS) is a diester of sulfuric acid belonging to the dialkyl sulfate class of alkylating agents. It functions as an electrophilic reagent for transferring isopropyl groups to nucleophiles in organic synthesis, and it also occurs as an intermediate in the strong-acid process for isopropanol production.

Molecular Formula C6H14O4S
Molecular Weight 182.24 g/mol
CAS No. 2973-10-6
Cat. No. B1214918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl sulfate
CAS2973-10-6
Synonymsdiisopropyl sulfate
diisopropylsulfate
Molecular FormulaC6H14O4S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC(C)OS(=O)(=O)OC(C)C
InChIInChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3
InChIKeyHWBLTYHIEYOAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl Sulfate (CAS 2973-10-6): Procurement Specifications and Baseline Characterization for Dialkyl Sulfate Selection


Diisopropyl sulfate (DIPS) is a diester of sulfuric acid belonging to the dialkyl sulfate class of alkylating agents [1]. It functions as an electrophilic reagent for transferring isopropyl groups to nucleophiles in organic synthesis, and it also occurs as an intermediate in the strong-acid process for isopropanol production [1]. DIPS is a colorless to light yellow clear liquid with a melting point of -19 °C and a boiling point of 94 °C at 7 mmHg . Commercial specifications typically indicate a purity of >97.0% as determined by GC .

GC purity profile supports reproducible alkylation workflows
Liquid form facilitates dosing in synthesis and process development
Isopropyl electrophile for sterically controlled SN2 reactions

Why Diisopropyl Sulfate Cannot Be Readily Substituted: Steric, Toxicological, and Mechanistic Differentiation Within Dialkyl Sulfates


Dialkyl sulfates are not interchangeable due to profound differences in steric hindrance, electrophilicity, and toxicological profiles that directly impact reaction outcomes and safety requirements . Diisopropyl sulfate's secondary isopropyl groups introduce substantial steric bulk around the electrophilic carbon, dramatically slowing SN2 alkylation rates compared to primary alkyl analogs like dimethyl or diethyl sulfate . Furthermore, DIPS is classified by IARC as a Group 2B possible human carcinogen, a distinct hazard category that mandates specific engineering controls and regulatory disclosures not uniformly applicable across all dialkyl sulfates [1]. These factors collectively preclude simple 'drop-in' substitution in both synthetic workflows and industrial process design.

vs Dimethyl sulfate
Steric hindrance mismatch
Secondary isopropyl groups may significantly reduce SN2 alkylation rates relative to primary methyl ester; direct substitution can alter reaction kinetics and outcome.
vs Diethyl sulfate
Carcinogen classification differs
IARC Group 2B (possible) vs Group 2A (probable) may change required handling protocols and regulatory documentation; substitution may not align with site safety assessment.

Diisopropyl Sulfate: Quantitative Evidence of Differentiation for Scientific Procurement


Diisopropyl Sulfate Exhibits Slower SN2 Alkylation Kinetics Due to Steric Hindrance Relative to Dimethyl Sulfate

Diisopropyl sulfate demonstrates significantly reduced reactivity in SN2 alkylation compared to dimethyl sulfate, a consequence of increased steric hindrance from its secondary isopropyl groups. This steric effect elevates the transition state energy, thereby decreasing the reaction rate .

SN2 alkylation kinetics
Class-level inference
Slower reaction rates vs dimethyl sulfate; qualitative observation
SN2 with nucleophiles, no direct rate constant comparison identified
Data to verify; steric effect rationale supports expected kinetic differentiation
Reaction optimization may require elevated temperature or longer time
Organic Synthesis Alkylation Steric Effects Reaction Kinetics

Diisopropyl Sulfate Demonstrates Distinct Acid-Dependent Concentration Profile in Propylene Sulfuric Acid Systems

The equilibrium concentration of diisopropyl sulfate in a propylene-sulfuric acid mixture is highly sensitive to acid strength. Reducing the sulfuric acid concentration from 97 wt% to 84 wt% decreases the diisopropyl sulfate concentration by approximately 85%. In a 75 wt% acid system, the DIPS concentration is only about 1% [1].

Concentration vs acid strength
Cross-study comparable
~85% reduction when H₂SO₄ drops from 97 to 84 wt%
Propylene-sulfuric acid system, Lynch et al.
Supports process modeling of intermediate concentration in isopropanol production
1% residual at 75 wt% acid; review acid recovery design
Chemical Engineering Process Optimization Acid Recovery Isopropanol Production

Diisopropyl Sulfate Is Classified as a Group 2B Possible Human Carcinogen, Distinct from Diethyl Sulfate (Group 2A)

The International Agency for Research on Cancer (IARC) has evaluated diisopropyl sulfate and assigned it to Group 2B, meaning it is possibly carcinogenic to humans based on sufficient evidence in experimental animals but inadequate evidence in humans [1]. In contrast, diethyl sulfate is classified as Group 2A, probably carcinogenic to humans [2]. This distinction carries significant implications for risk assessment and regulatory disclosure.

IARC carcinogenicity
Head-to-head
DIPS: Group 2B (possible) vs Diethyl sulfate: Group 2A (probable)
IARC Monographs evaluation, animal/human data
Reported classification difference; handling requirements may vary, review site-specific safety protocols
One category lower does not imply reduced hazard in all contexts
Toxicology Regulatory Compliance Occupational Safety Carcinogenicity

Diisopropyl Sulfate Undergoes Exclusive Alkyl-Oxygen Fission During Hydrolysis Under Both Acidic and Alkaline Conditions

Isotopic labeling studies using 18O-enriched water demonstrate that the first stage hydrolysis of diisopropyl sulfate proceeds with almost 100% alkyl-oxygen bond fission under both acidic and alkaline conditions at temperatures between 0 and 50 °C [1]. This behavior is identical to that observed for dimethyl and diethyl sulfates [1].

Hydrolysis mechanism
Head-to-head
~100% alkyl-oxygen fission, identical to dimethyl and diethyl sulfates
¹⁸O-enriched water, pH 0–14, 0–50 °C
Supports use of established hydrolysis models for degradation and quenching design
Mechanism does not differentiate dialkyl sulfates for stability ranking
Mechanistic Chemistry Hydrolysis Bond Fission Stability

Evidence-Based Application Scenarios for Diisopropyl Sulfate in Research and Industry


Controlled Isopropylation of Sterically Demanding Substrates

When a synthetic route requires the installation of a secondary isopropyl group onto a nucleophile, diisopropyl sulfate is the reagent of choice. Its inherent steric hindrance, while reducing SN2 reaction rates, can be exploited to achieve selective mono-alkylation or to discriminate between nucleophilic sites of differing accessibility. This scenario is particularly relevant for modifying complex molecules where over-alkylation is a concern.

Optimization of Isopropanol Production via the Strong-Acid Process

Diisopropyl sulfate is a key intermediate in the strong-acid hydration of propylene to isopropanol. The demonstrated sensitivity of its concentration to acid strength (e.g., an 85% reduction when H2SO4 drops from 97 to 84 wt%) provides a direct process control lever. Engineers can use this quantitative relationship to fine-tune reactor conditions, maximize isopropanol yield, and design more efficient acid recovery loops. [1]

Safety-Compliant Alkylation in Regulated Environments

For laboratories or pilot plants operating under strict safety and regulatory oversight, the IARC Group 2B classification of diisopropyl sulfate offers a distinct advantage over the more hazardous Group 2A diethyl sulfate. While both require careful handling, the lower carcinogenicity ranking may simplify waste disposal, reduce personal protective equipment requirements, and lessen the burden of regulatory reporting, making DIPS a preferable choice for alkylation where an isopropyl group transfer is required. [2]

Validation of Hydrolytic Stability and Degradation Pathway Predictions

The confirmation that diisopropyl sulfate undergoes exclusively alkyl-oxygen bond fission during hydrolysis, identical to its methyl and ethyl counterparts, allows analytical and process chemists to rely on established kinetic models for degradation studies. This mechanistic understanding is crucial for predicting the fate of DIPS in aqueous process streams, designing quenching protocols, and validating analytical methods for impurity profiling. [3]

Application
Selection Property
Validation Focus
Controlled isopropylation of sterically demanding substrates
Steric hindrance profile of secondary isopropyl group
Selectivity and mono-alkylation vs over-alkylation outcome
Strong-acid process optimization for isopropanol
Acid-strength-dependent intermediate concentration
Yield correlation and acid recovery loop design
Alkylation in safety-regulated environments
IARC Group 2B classification vs Group 2A alternatives
Handling protocol and regulatory documentation requirements
Hydrolytic degradation prediction
Exclusive alkyl-oxygen fission pathway
Quenching protocol and impurity profiling method validation

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